N-ethyl-2-methoxy-5-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

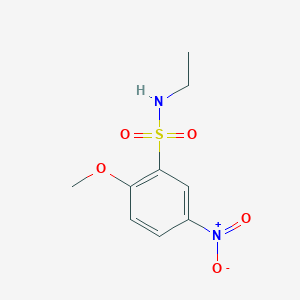

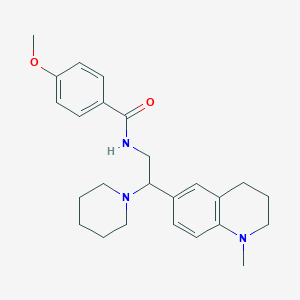

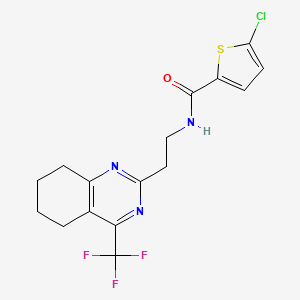

N-Ethyl-2-methoxy-5-nitrobenzenesulfonamide is a chemical compound with the CAS Number: 1094737-95-7 . Its molecular formula is C9H12N2O5S, and it has a molecular weight of 260.27 .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H12N2O5S/c1-3-10-17(14,15)9-6-7(11(12)13)4-5-8(9)16-2/h4-6,10H,3H2,1-2H3 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound has a boiling point of 439.5±55.0 °C .Scientific Research Applications

Versatility in Preparing Secondary Amines

N-ethyl-2-methoxy-5-nitrobenzenesulfonamide demonstrates remarkable utility in the synthesis of secondary amines. Research reveals that nitrobenzenesulfonamides, such as this compound, are smoothly alkylated to yield N-alkylated sulfonamides. These sulfonamides can be deprotected easily, yielding secondary amines with high efficiency. The transformations are facilitated by reactions with thiolates, showcasing the compound's adaptability in chemical synthesis (Fukuyama, Jow, & Cheung, 1995).

Alkylating Agent for Various Compounds

As an alkylating agent, this compound shows a chemoselective behavior. It is proficient in alkylating various acids, alcohols, and phenols, with a preference for oxygen over nitrogen and sulfur. The compound's stability and selectivity make it a valuable tool in organic synthesis, facilitating the transformation of functional groups without unwanted rearrangements or loss of chirality (Maricich et al., 2013).

Biofilm Inhibition and Cytotoxicity

In the field of microbiology and pharmacology, this compound derivatives exhibit biofilm inhibitory action against bacterial strains like Escherichia coli and Bacillus subtilis. Some specific derivatives have shown promising results in inhibiting bacterial biofilms, a crucial property for developing anti-bacterial agents. Moreover, these compounds display mild cytotoxicity, indicating their potential for therapeutic applications (Abbasi et al., 2020).

Electrophilic Additions and Substitution Reactions

The compound's inherent properties make it conducive to electrophilic additions and substitution reactions. These characteristics are pivotal in designing and synthesizing complex molecules, contributing significantly to the development of new drugs and materials (PeetNorton et al., 1987).

Platform for Diverse Chemical Transformations

This compound serves as a cornerstone in solid-phase synthesis, offering a platform for a myriad of chemical transformations. Its application extends to the preparation of a multitude of diverse privileged scaffolds, underpinning the compound's significance in combinatorial chemistry and drug discovery (Fülöpová & Soural, 2015).

Electrochemical Studies

Electrochemical studies on this compound provide insights into its redox behavior, crucial for applications in electrochemistry and materials science. Understanding the formation and decomposition of its radical anions aids in the development of electrochemical sensors and devices (Asirvatham & Hawley, 1974).

Safety and Hazards

Properties

IUPAC Name |

N-ethyl-2-methoxy-5-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c1-3-10-17(14,15)9-6-7(11(12)13)4-5-8(9)16-2/h4-6,10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGVOCCSQYZPAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2614896.png)

![1-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2614901.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B2614904.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide](/img/structure/B2614906.png)

![3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine](/img/structure/B2614910.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2614911.png)